1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of pyrazole, pyridine, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethanol
- 3-(4-Trifluoromethylphenyl)-1H-pyrazole
- 1-(4-Trifluoromethylphenyl)-3-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)urea
Uniqueness
1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12(16-11-24-27(13(16)2)17-5-3-4-10-23-17)25-18(28)26-15-8-6-14(7-9-15)19(20,21)22/h3-12H,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZMUZDZAGLLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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